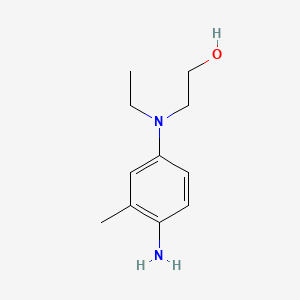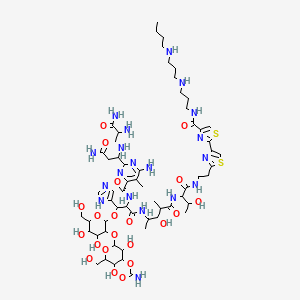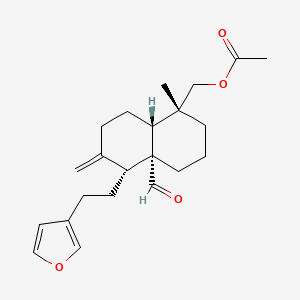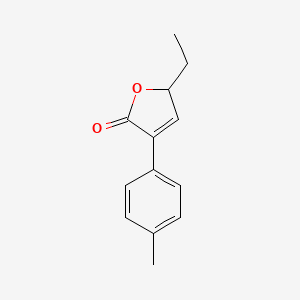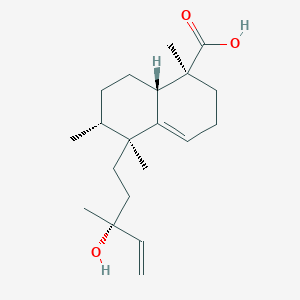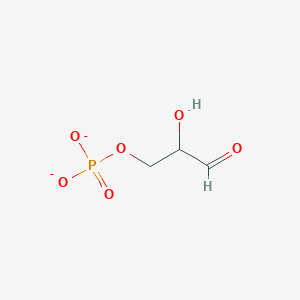![molecular formula C10H19N B1197302 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane CAS No. 53460-46-1](/img/structure/B1197302.png)
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
Overview
Description
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane is a chemical compound with the molecular formula C10H19N . It has a molecular weight of 153.27 . The IUPAC name for this compound is 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane .
Molecular Structure Analysis
The molecular structure of 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane consists of a bicyclic framework with a nitrogen atom incorporated into one of the rings . The compound’s SMILES string is CC1©C[C@@H]2CC@@(CN2)C1 .Physical And Chemical Properties Analysis
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane has a boiling point of 95-100/22 Torr . Another source suggests a boiling point of 266.22°C and a density of 0.9270 .Scientific Research Applications
Medicine: Hypotensive Agent Research
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane: has been explored for its potential in creating derivatives with hypotensive effects . These derivatives have shown moderate activity in lowering blood pressure in rat models, indicating a possible application in developing new antihypertensive drugs.
Chemical Synthesis: Building Block for Alkaloid Synthesis
This compound serves as a versatile building block in the synthesis of complex alkaloids . Its structure is pivotal in constructing the azabicyclo[3.2.1]octane core, a key feature in many natural products with pharmacological significance.
Pharmacology: Anesthetic and Antiarrhythmic Studies
Derivatives of this compound have been studied for their anesthetic and antiarrhythmic properties in animal models . This research could lead to the development of new anesthetic agents or treatments for cardiac arrhythmias.
Safety and Hazards
properties
IUPAC Name |
1,3,3-trimethyl-6-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-9(2)4-8-5-10(3,6-9)7-11-8/h8,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAKHUZTNLUGPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30886056 | |
| Record name | 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane | |
CAS RN |
53460-46-1 | |
| Record name | 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53460-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,3-Trimethyl-6-azabicyclo(3.2.1)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053460461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane in chemistry?
A1: 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane and its derivatives have been explored for several applications:
- Hypotensive agents: Several studies investigated derivatives of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane, including glycinamides [], amides [], diamines [], alkyl and aryl ureas [], and alkyl and aryl thioureas [], for their hypotensive activity in rats. Moderate activity was observed in some compounds.
- Structure-directing agent: The compound serves as a precursor for organic cations used as structure-directing agents in zeolite synthesis. Specifically, it led to the development of the large pore pure silica zeolite ITQ-7 [].
- Spin trapping: The N-oxide derivative of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane showed potential as a spin trapping agent, proving superior to phenyl-N-t-butyl nitrone in terms of adduct stability and gas chromatographic detection [].
Q2: How does the structure of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane relate to its observed activity?
A2: Structure-activity relationship (SAR) studies were primarily conducted on derivatives of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane. Researchers synthesized various derivatives by modifying the substituents attached to the nitrogen atom of the bicyclic ring. For example:
- Hypotensive activity: Alkyl and aryl ureas [] and thioureas [] showed varied hypotensive activity depending on the substituent.
- Amide rotamers: N-acyl derivatives exhibited different amide rotamers influenced by the substituent, as studied through NMR spectroscopy [].
Q3: Are there any known toxicological concerns with 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane or its derivatives?
A3: While some studies investigated the pharmacological effects of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane derivatives, the abstracts did not provide specific details on the toxicological profile of the compound itself.
Q4: How is 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane used in the synthesis of zeolites, and what makes it suitable for this application?
A: Researchers synthesized various organic cations derived from 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane and used them as structure-directing agents (SDA) in the presence of fluoride to synthesize pure silica zeolites. The size and rigidity of these SDAs played a crucial role in directing the zeolite framework formation []. A large, rigid spiroammonium derivative of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane successfully directed the synthesis of the large-pore zeolite ITQ-7 [].
Q5: What analytical methods were employed to characterize 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane and its derivatives?
A5: Several analytical techniques were used to characterize 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane and its derivatives:
- NMR Spectroscopy: This technique was heavily employed to study the conformation of the compound and its N-acyl derivatives, including analyzing solvent effects and employing DR, DNOE, and DEPT measurements [].
- Gas Chromatography: This method, coupled with spin trapping using the N-oxide derivative, was used to analyze radical species, showcasing superior performance compared to phenyl-N-t-butyl nitrone [].
- X-ray diffraction: This technique helped analyze the structure of zeolite ITQ-7, synthesized using a derivative of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane as a structure-directing agent [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 2,6-bis[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methyl-](/img/structure/B1197219.png)


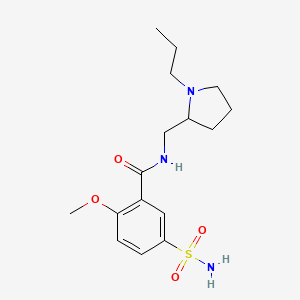
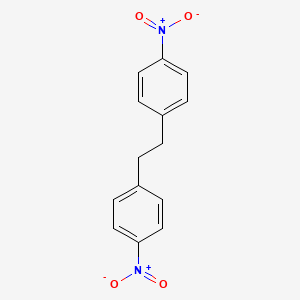
![(4R,7R,10S,13R,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1197228.png)
